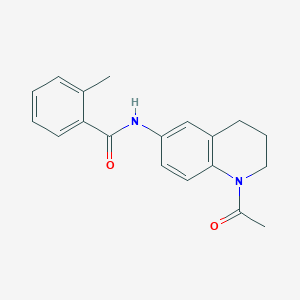

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of a compound involves the methods and reactions used to produce it. This can include the starting materials, reagents, catalysts, and conditions required for the synthesis.Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used for this analysis.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the products formed, and the conditions required for the reactions .Physical and Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as acidity, basicity, reactivity) .Applications De Recherche Scientifique

Psycho- and Neurotropic Properties

Research on similar quinolinone derivatives, like 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, has shown significant psychoactive properties. For instance, specific derivatives demonstrated sedative effects and anti-amnesic activity, indicating potential use in psychoactive drug development (Podolsky, Shtrygol’, Zubkov, 2017).

Synthesis of Quinazolinones and Dihydropyrimidinones

The synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides presents a method to create structurally diverse quinoline derivatives. This process is significant for producing various compounds with potential pharmaceutical applications (Gavin, Annor-Gyamfi, Bunce, 2018).

Structural and Fluorescence Properties

A study on amide-containing isoquinoline derivatives, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, revealed insights into their structural aspects and properties. These compounds exhibit unique fluorescence emission, which is crucial for applications in fluorescence-based detection and imaging technologies (Karmakar, Sarma, Baruah, 2007).

HIV-1 Integrase Inhibition

Some quinoline derivatives have been investigated for their potential as HIV-1 integrase inhibitors. Utilizing specific synthetic pathways, these compounds exhibited selective inhibition of HIV-1 integrase, indicating their potential use in HIV treatment (Sekgota, Majumder, Isaacs, Mnkandhla, Hoppe, Khanye, Kriel, Coates, Kaye, 2017).

Antimalarial Drug Exploration

Exploration of the chemical properties of 3-amino-2-quinolones led to the identification of new compounds with potential antimalarial activity. This research provides a foundation for developing novel antimalarial drugs (Asías, Bruno, Dominici, Bollini, Gaozza, 2003).

Phosphodiesterase 10A (PDE10A) Inhibition

N-Methylanilide and N-methylbenzamide derivatives of quinoline have been identified as potent inhibitors of PDE10A, a phosphodiesterase abundant in brain tissue. These inhibitors have potential therapeutic applications for neurological disorders such as Parkinson's disease and schizophrenia (Kilburn, Kehler, Langgård, Erichsen, Leth-Petersen, Larsen, Christoffersen, Nielsen, 2013).

Corrosion Inhibition

Quinoline derivatives have been studied for their role in corrosion inhibition, particularly on N80 steel in hydrochloric acid. These studies provide insights into the application of quinoline derivatives in protecting metals from corrosion, which is crucial in industrial contexts (Ansari, Ramkumar, Nalini, Quraishi, 2016).

Mécanisme D'action

If the compound has biological activity, the mechanism of action refers to how it interacts with biological systems to produce its effects.

Propriétés

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-13-6-3-4-8-17(13)19(23)20-16-9-10-18-15(12-16)7-5-11-21(18)14(2)22/h3-4,6,8-10,12H,5,7,11H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUMFUXJCVRSBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2682634.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-phenylpropyl)urea](/img/structure/B2682638.png)

![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2682639.png)

![N-(3,5-dimethylphenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]acetamide](/img/structure/B2682645.png)

![3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2682653.png)

![(E)-3-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2682655.png)